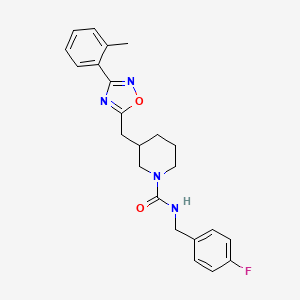

N-(4-fluorobenzyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide

Description

N-(4-fluorobenzyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a 1,2,4-oxadiazole ring and fluorobenzyl group. Its closest analogs, such as 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide (C22) and 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29), have been extensively studied for anti-tuberculosis (TB) activity .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O2/c1-16-5-2-3-7-20(16)22-26-21(30-27-22)13-18-6-4-12-28(15-18)23(29)25-14-17-8-10-19(24)11-9-17/h2-3,5,7-11,18H,4,6,12-15H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQKVQDSFPNVTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological activities, and potential applications based on current literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The oxadiazole moiety is synthesized through cyclization reactions involving appropriate precursors such as o-tolyl derivatives and piperidine. The introduction of the 4-fluorobenzyl group is achieved via nucleophilic substitution methods.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the oxadiazole structure have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Specifically, derivatives similar to this compound have demonstrated significant activity against breast cancer cells by inhibiting Notch-AKT signaling pathways and inducing oxidative stress .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| ZQL-4c | MCF7 | 12.5 | Induces apoptosis via ROS production |

| 5d | HUH7 | 10.1 | Inhibits thymidylate synthase |

| 5e | HCT116 | 18.78 | Targets oxidative stress pathways |

Antimicrobial Activity

The antimicrobial properties of compounds containing the oxadiazole and piperidine moieties have also been investigated. Studies indicate that these compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanisms often involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 5c | Bacillus cereus | Strong |

| 5d | Staphylococcus aureus | Moderate |

| N-(4-FB)-3-Oxadiazole | Escherichia coli | Weak |

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Breast Cancer Treatment : A study demonstrated that a derivative with a similar structure inhibited tumor growth in MCF7 xenograft models, suggesting its potential as a therapeutic agent against breast cancer .

- Antimicrobial Screening : In vitro tests revealed that compounds bearing the oxadiazole nucleus showed significant inhibition against various strains including Salmonella typhi and Bacillus subtilis, indicating their potential as broad-spectrum antimicrobial agents .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds with oxadiazole derivatives exhibit anticancer properties. The oxadiazole ring is known for its ability to interfere with cellular processes and induce apoptosis in cancer cells. For instance, research has shown that similar compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation .

Antimicrobial Properties

Compounds containing piperidine and oxadiazole groups have demonstrated antimicrobial activity against various pathogens. A study highlighted the efficacy of structurally related compounds against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Central Nervous System Effects

The piperidine structure is often associated with neuroactive compounds. Preliminary investigations into the compound's effects on neurotransmitter systems suggest potential applications in treating neurological disorders, such as anxiety or depression. The 4-fluorobenzyl group may enhance central nervous system penetration, making it a candidate for further exploration in psychopharmacology .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values in low micromolar range. |

| Study B | Antimicrobial Efficacy | Showed broad-spectrum activity against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL. |

| Study C | Neuropharmacological Effects | Indicated modulation of serotonin receptors, suggesting potential antidepressant-like effects in animal models. |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

The compound shares structural motifs with other piperidine- and oxadiazole-containing molecules (Table 1). Key differences include:

- Substituent Position : The o-tolyl group (ortho-methylphenyl) in the target compound contrasts with the para-fluorophenyl group in C22 .

Table 1: Structural Features of Analogs

Pharmacological and Computational Comparisons

Binding Affinity and Anti-TB Activity

- C22: Demonstrated superior binding affinity (-9.2 kcal/mol) to InhA (enoyl-ACP reductase), a critical enzyme in Mycobacterium tuberculosis, outperforming control drugs like isoniazid (-6.5 kcal/mol) .

- C29 : Showed strong interaction with EthR (-8.9 kcal/mol), a regulator of ethionamide activation, with comparable efficacy to ethionamide (-7.1 kcal/mol) .

- The o-tolyl group may enhance hydrophobic interactions in the enzyme’s active site .

ADMET and Drug-Likeness

- Target Compound : Predictions based on analogs suggest similar drug-likeness, though the fluorobenzyl group may reduce metabolic clearance compared to C22 .

Table 2: ADMET and Pharmacokinetic Profiles

| Parameter | C22 | C29 | Target Compound (Predicted) |

|---|---|---|---|

| LogP (Lipophilicity) | 3.8 | 2.5 | ~4.1 |

| Solubility (LogS) | -4.2 | -3.9 | -4.5 |

| CYP2D6 Inhibition | No | Yes | Possible |

| Hepatotoxicity | No | No | Low risk |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.